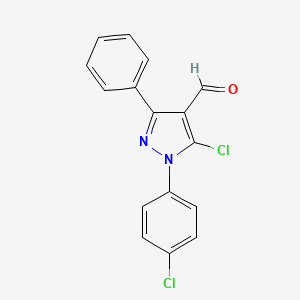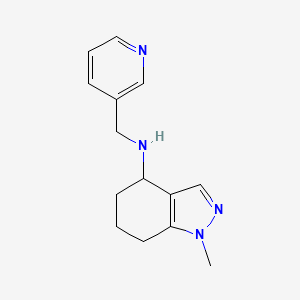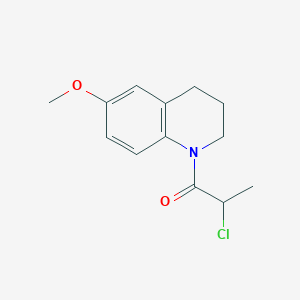
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound that has gained significant attention in scientific research. It is a versatile compound that exhibits a wide range of biological activities, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also decreases the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, it has been shown to reduce the levels of glucose and cholesterol in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activities at low concentrations, making it an ideal candidate for drug development. However, the compound has some limitations, including its poor solubility in water and its cytotoxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. One of the potential areas of research is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of the compound's mechanism of action and its interaction with various enzymes and signaling pathways. Furthermore, the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes, can be explored in greater detail. Finally, the compound's safety profile and toxicity can be studied to determine its suitability for clinical use.
Conclusion:
This compound is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its anti-inflammatory, antitumor, and antifungal properties. The compound has several advantages for lab experiments, including its stability and potent biological activities. However, it also has some limitations, including its poor solubility in water and cytotoxicity at high concentrations. There are several future directions for research on the compound, including the development of novel derivatives, investigation of its mechanism of action, and exploration of its therapeutic potential for various diseases.
Métodos De Síntesis
The synthesis of 5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction between 4-chlorobenzaldehyde and 5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method is well-established and has been reported in various scientific journals.
Aplicaciones Científicas De Investigación
5-chloro-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its biological activities. It exhibits potent anti-inflammatory, antitumor, and antifungal properties. It has also been reported to possess antidiabetic, antimalarial, and antiviral activities. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
Propiedades
IUPAC Name |
5-chloro-1-(4-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-6-8-13(9-7-12)20-16(18)14(10-21)15(19-20)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPUBXYMVOYAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)

![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-amine](/img/structure/B7540946.png)

![1-[[2-(4-Methylphenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7540962.png)
![2-[2-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7540966.png)
![N-[[3-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540971.png)
